N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride
Description
This compound is a benzamide derivative featuring a benzothiazole core substituted with a 6-methyl group, a dimethylaminoethyl side chain, and a morpholinosulfonyl moiety. Its hydrochloride salt form enhances solubility, making it suitable for pharmacological applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4S2.ClH/c1-17-4-9-20-21(16-17)32-23(24-20)27(11-10-25(2)3)22(28)18-5-7-19(8-6-18)33(29,30)26-12-14-31-15-13-26;/h4-9,16H,10-15H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBNVRWSOWBDQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride typically involves multiple steps, starting with the preparation of the benzo[d]thiazole intermediate. This intermediate is then reacted with 4-(morpholinosulfonyl)benzoyl chloride under controlled conditions to form the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The final product is typically purified using techniques like recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylaminoethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols
Scientific Research Applications
N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
The 6-methyl substitution on the benzothiazole ring distinguishes the target compound from analogues such as 4a–4d (), which bear nitro, methoxy, bromo, or methyl groups at the same position. For example:
Table 1: Benzothiazole Substituent Effects
Sulfonyl Group Modifications
The morpholinosulfonyl group in the target compound differs from ethylsulfonyl () and piperidin-1-ylsulfonyl () groups in analogues:
- Morpholinosulfonyl: The morpholine ring (6-membered, oxygen-containing) enhances solubility and hydrogen-bonding capacity compared to ethylsulfonyl.
- Piperidin-1-ylsulfonyl : The piperidine ring (6-membered, nitrogen-containing) introduces basicity, altering pH-dependent solubility and target affinity .
Table 2: Sulfonyl Group Comparisons
Side Chain and Amide Modifications
The dimethylaminoethyl side chain in the target compound is structurally similar to analogues in but differs from acetamide-linked chains in . This side chain may act as a protonable group, improving water solubility and interaction with charged residues in biological targets.
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride, a compound with significant potential in pharmacology, is characterized by its unique structural features that contribute to its biological activity. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 436.0 g/mol. The compound features a benzo[d]thiazole core, which is known for its diverse biological activities, particularly in the fields of cancer treatment and neuropharmacology.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 436.0 g/mol |
| Solubility | Soluble in water |
| CAS Number | 1216929-28-0 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It is hypothesized that the compound may exert its effects through:
- Inhibition of Enzymatic Activity : The morpholinosulfonyl group is believed to interact with specific enzymes involved in cell signaling pathways, which may lead to altered cellular responses.
- Receptor Binding : The dimethylaminoethyl group may facilitate binding to neurotransmitter receptors, potentially influencing serotonin and dopamine pathways.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of benzo[d]thiazole compounds exhibit significant cytotoxicity against various cancer cell lines. Research indicated that similar compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation markers like Ki-67 .
- Neuropharmacological Effects : Another study highlighted the potential of compounds with similar structures to selectively inhibit serotonin transporters (SERT), suggesting possible applications in treating depression and anxiety disorders. The compound's affinity for SERT was measured using radiolabeled binding assays, showing promising results .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound:
- Cell Viability Assays : MTT assays revealed that the compound significantly reduces cell viability in cancer cell lines compared to control groups.
- Apoptosis Induction : Flow cytometry analysis indicated increased annexin V staining in treated cells, confirming apoptosis induction.
In Vivo Studies
Preliminary in vivo studies using animal models have shown that administration of the compound leads to:
- Tumor Growth Inhibition : In xenograft models, treatment with the compound resulted in reduced tumor size and weight compared to untreated controls.
- Behavioral Changes : In rodent models, alterations in anxiety-like behavior were observed following administration, correlating with changes in neurotransmitter levels .
Q & A
Q. What are the key methodological considerations for synthesizing this compound with high purity?
Synthesis requires precise control of reaction conditions, including solvent selection (e.g., pyridine or ethanol for amide coupling), stoichiometric ratios, and purification steps (e.g., recrystallization from methanol or chromatography). For example, similar benzamide-thiazole derivatives are synthesized via nucleophilic substitution between amine-containing thiazoles and activated carbonyl intermediates under inert atmospheres . Monitoring via TLC and IR spectroscopy (e.g., νC=O at ~1660–1680 cm⁻¹) ensures reaction completion .
Q. How can researchers characterize the structural integrity of this compound?
Use a multi-technique approach:
- X-ray crystallography : Resolves hydrogen bonding (e.g., N–H⋯N interactions stabilizing dimerization) and molecular packing .
- NMR : ¹H and ¹³C spectra confirm substituent positions (e.g., dimethylaminoethyl protons at δ ~2.2–2.5 ppm) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H⁺] at m/z 509.2).
- Elemental analysis : Confirms stoichiometry (e.g., C, H, N, S within ±0.3% of theoretical) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition : Test against kinase or protease targets (e.g., ATP-binding assays at 10–100 µM concentrations).
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., IC₅₀ determination over 48–72 hours).
- Solubility : Measure in PBS/DMSO mixtures to guide dosing .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Modular substitutions : Replace morpholinosulfonyl with other sulfonamide groups (e.g., piperazine) to assess steric/electronic effects.
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase active sites) .
- Data-driven optimization : Compare IC₅₀ values across analogs in tabular form:
| Substituent | IC₅₀ (µM) | LogP | Solubility (mg/mL) |
|---|---|---|---|
| Morpholinosulfonyl | 0.85 | 2.1 | 0.12 |
| Piperazinylsulfonyl | 1.20 | 1.8 | 0.25 |
Q. What computational methods resolve contradictions in reported DFT-based mechanistic studies?
- Basis set selection : Compare B3LYP/6-31G* vs. M06-2X/cc-pVTZ for accuracy in modeling sulfonamide resonance .
- Reaction pathway analysis : Use intrinsic reaction coordinate (IRC) calculations to validate transition states for sulfonamide hydrolysis .
- Benchmarking : Cross-reference with experimental kinetics (e.g., HPLC-monitored degradation rates in pH 7.4 buffer) .
Q. How should environmental fate studies be structured to assess ecological risks?
Q. What experimental designs mitigate batch-to-batch variability in biological assays?
- Randomized block design : Assign compound batches to assay plates with split-plot arrangements to control for plate effects .
- Replication : Use ≥4 biological replicates per condition and validate with orthogonal assays (e.g., Western blotting alongside ELISA) .
- Blinding : Encode samples to prevent observer bias in IC₅₀ determinations .
Methodological Notes
- Data contradiction resolution : If solubility values conflict between studies, re-test under standardized conditions (e.g., 25°C in PBS) and validate via nephelometry vs. HPLC .
- Advanced synthesis : For scale-up, replace pyridine with DMAP as a safer catalyst and optimize microwave-assisted reactions (e.g., 80°C, 30 minutes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
